molecular formula C6H9N3O B3230077 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 129027-64-1

1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B3230077
CAS No.: 129027-64-1
M. Wt: 139.16 g/mol
InChI Key: KFEIXQJTNLBBLR-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an aldehyde group at the 4-position of the triazole ring and an isopropyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a variety of methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions in an aqueous medium . The reaction proceeds efficiently to form the triazole ring, and subsequent functionalization can introduce the aldehyde and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale click chemistry processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(Propan-2-yl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the enzyme’s role in physiological processes . The triazole ring’s nitrogen atoms play a crucial role in coordinating with the enzyme’s active site residues, leading to inhibition.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives:

    1H-1,2,3-Triazole-4-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    1-(Methyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

    1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-propan-2-yltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(2)9-3-6(4-10)7-8-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEIXQJTNLBBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217151
Record name 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129027-64-1
Record name 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129027-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-1,2,3-triazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
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1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

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